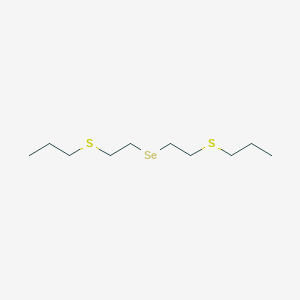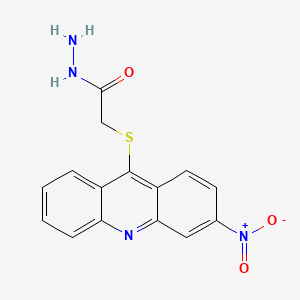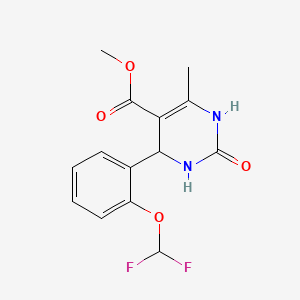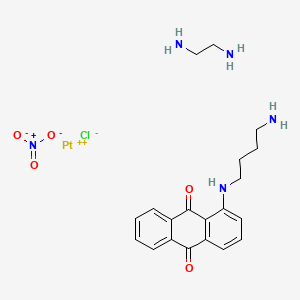
Platinum(1+), (1-((4-aminobutyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N')-, (SP-4-2)-, nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum(1+), (1-((4-aminobutyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate is a complex chemical compound that features a platinum ion coordinated with a variety of ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(1+), (1-((4-aminobutyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate typically involves the coordination of platinum with the specified ligands. The process generally starts with the preparation of the ligands, followed by their reaction with a platinum precursor under controlled conditions. The reaction conditions often include specific temperatures, pH levels, and solvents to ensure the proper formation of the complex.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle the chemicals involved. The use of automated systems and reactors can help in achieving efficient and reproducible production.
化学反応の分析
Types of Reactions
Platinum(1+), (1-((4-aminobutyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and potentially forming new products.
Reduction: Reduction reactions can alter the oxidation state of the platinum ion, affecting the overall structure and properties of the compound.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands, leading to the formation of different complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands that can coordinate with the platinum ion. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state complexes, while substitution reactions can yield new platinum-ligand complexes with different properties.
科学的研究の応用
Platinum(1+), (1-((4-aminobutyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate has a wide range of scientific research applications:
Chemistry: The compound is used in studies related to coordination chemistry, catalysis, and the development of new materials.
Biology: It is investigated for its interactions with biological molecules, such as proteins and DNA, which can provide insights into its potential biological activities.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anticancer agent due to its ability to interact with cellular components.
Industry: It may be used in the development of new industrial processes and materials, leveraging its unique chemical properties.
作用機序
The mechanism of action of Platinum(1+), (1-((4-aminobutyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate involves its interaction with molecular targets, such as DNA and proteins. The platinum ion can form covalent bonds with nucleophilic sites on these molecules, leading to the formation of cross-links that can disrupt their normal functions. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can inhibit the proliferation of cancer cells by interfering with their DNA replication processes.
類似化合物との比較
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug that also forms covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication.
Carboplatin: Another platinum-based anticancer agent with a similar mechanism of action but different pharmacokinetic properties.
Oxaliplatin: A platinum compound used in chemotherapy that has a distinct chemical structure and is effective against certain types of cancer.
Uniqueness
Platinum(1+), (1-((4-aminobutyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate is unique due to its specific ligand coordination, which can impart distinct chemical and biological properties compared to other platinum-based compounds. Its unique structure may offer advantages in terms of selectivity, efficacy, and reduced side effects in therapeutic applications.
特性
CAS番号 |
138776-39-3 |
|---|---|
分子式 |
C20H26ClN5O5Pt |
分子量 |
647.0 g/mol |
IUPAC名 |
1-(4-aminobutylamino)anthracene-9,10-dione;ethane-1,2-diamine;platinum(2+);chloride;nitrate |
InChI |
InChI=1S/C18H18N2O2.C2H8N2.ClH.NO3.Pt/c19-10-3-4-11-20-15-9-5-8-14-16(15)18(22)13-7-2-1-6-12(13)17(14)21;3-1-2-4;;2-1(3)4;/h1-2,5-9,20H,3-4,10-11,19H2;1-4H2;1H;;/q;;;-1;+2/p-1 |
InChIキー |
INNTWKAOBUWKLZ-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCCCN.C(CN)N.[N+](=O)([O-])[O-].[Cl-].[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


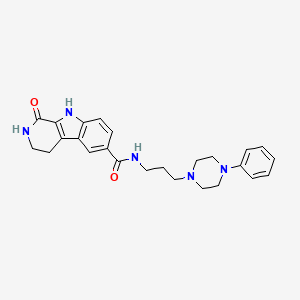
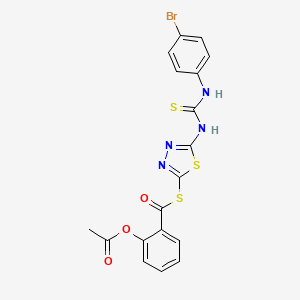

![4-amino-5-chloro-N-[[4-[(4-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12700332.png)
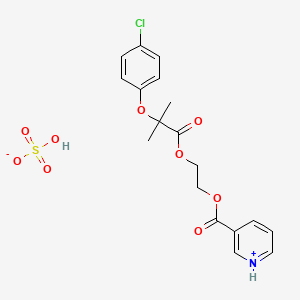

![5-[2-Amino-6-[[2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12700346.png)

![Bis[(pentabromophenyl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12700368.png)

